B1574970 PSMA/PSM-P1 (4-12)

PSMA/PSM-P1 (4-12)

Numéro de catalogue B1574970
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PSMA;  PSM-P1

Applications De Recherche Scientifique

Radiopharmaceutical Development for Imaging and Therapy

PSMA-targeted radiopharmaceuticals have been developed for imaging and therapy in prostate cancer, especially in advanced and metastatic disease. Radioligands like [18F]FDCFPyL, [18F]PSMA-1007, and [177Lu]PSMA-617 show promise for detection and treatment through radioligand imaging and therapy. These developments represent a shift towards small molecule inhibitors with high affinity to PSMA (Wester & Schottelius, 2019).

Expression Analysis in Prostate Cancer

PSMA and its alternatively spliced variants, such as PSM-C and PSM-D, are expressed in prostate cancer tissues. The expression ratios of these variants correlate with the severity of the disease, indicating their potential as biomarkers for prostate cancer progression and metastasis (Schmittgen et al., 2003).

Near-Infrared Fluorescence Imaging for Surgical Guidance

Real-time, near-infrared fluorescence imaging using agents like YC-27 enables the visualization of PSMA in vivo. This approach has shown potential in improving surgical treatment of prostate cancer and reducing positive surgical margins, which could reduce the need for adjuvant radiotherapy (Neuman et al., 2014).

Historical Perspective and Clinical Trials

The history of PSMA as a theranostic target in prostate cancer emphasizes its role in PET imaging and molecular radiotherapy. This background provides a foundation for understanding the current and potential future applications of PSMA-targeted therapies (Miyahira & Soule, 2021).

Development of PSMA Ligands

The rise of PSMA ligands like 123I-MIP-1972 and 123I-MIP-1095 for diagnosis and therapy of prostate cancer marks a significant advancement. These developments have led to the widespread clinical application of PET/CT with 68Ga-PSMA-11 and endoradiotherapy with PSMA ligands (Afshar-Oromieh et al., 2016).

PSMA in Tumor-Associated Neovasculature

PSMA expression is not only limited to prostate cancer cells but also found in tumor-associated neovasculature of various malignant neoplasms. This finding suggests potential applications of PSMA-targeted therapies beyond prostate cancer (Chang et al., 1999).

Halogenated Heterodimeric Inhibitors for Targeting Prostate Cancer

Developing halogenated heterodimeric inhibitors of PSMA as radiolabeled probes for prostate cancer targeting is a promising approach. These inhibitors have shown specific PSMA binding on human prostate cancer cells, indicating their potential in detecting, staging, and monitoring prostate cancer (Maresca et al., 2009).

Imaging and Targeting PSMA-Positive Prostate Cancer

Radiolabeled small-molecule ligands for PSMA have been developed for in vivo imaging in experimental models of prostate cancer. These agents show selective binding and tumor uptake, making them suitable for imaging prostate cancer using positron emission tomography and other imaging modalities (Foss et al., 2005).

α-Radiation Therapy with 225Ac-PSMA-617

225Ac-PSMA-617 therapy, an α-radionuclide-labeled PSMA ligand, has demonstrated complete responses in challenging clinical situations of metastatic castration-resistant prostate cancer. This therapy presents strong potential for significantly benefiting advanced-stage prostate cancer patients (Kratochwil et al., 2016).

Standardized Evaluation of PSMA-Ligand PET/CT

The proposed miTNM classification for interpreting PSMA-ligand PET/CT provides a standardized framework for reporting PSMA-ligand PET imaging, facilitating the exchange of information among physicians and institutions. This system is crucial for consistent interpretation and management of prostate cancer using PSMA-ligand PET/CT (Eiber et al., 2017).

Propriétés

Séquence

LLHETDSAV

Source

Homo sapiens (human)

Stockage

Common storage 2-8℃, long time storage -20℃.

Synonyme

PSMA/PSM-P1 (4-12); PSMA peptide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.